2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone
Description
Historical Development of Benzimidazole-Based Pharmacophores
Benzimidazole derivatives have been integral to medicinal chemistry since their discovery during vitamin B~12~ research in the mid-20th century. The bicyclic structure, comprising a benzene ring fused to an imidazole, provides exceptional stability and adaptability for drug design. Early applications focused on antiparasitic agents like albendazole and thiabendazole, which inhibit tubulin polymerization in helminths. Subsequent innovations expanded into proton pump inhibitors (e.g., lansoprazole) and anticancer agents (e.g., pracinostat), driven by the scaffold’s capacity for diverse substituent modifications.
The introduction of sulfonyl groups to the benzimidazole nucleus, as seen in the target compound’s benzylsulfonyl moiety, emerged as a strategy to enhance metabolic stability and target affinity. For example, sulfonyl-containing benzimidazoles exhibit improved pharmacokinetic profiles in antiviral and antimicrobial applications.
Emergence of Indoline-Containing Heterocycles in Medicinal Chemistry
Indoline, a saturated derivative of indole, gained prominence for its balanced pharmacokinetic properties, including improved solubility and reduced planararity compared to indole. Early indoline derivatives, such as the antihypertensive drug indoramin, demonstrated the scaffold’s versatility in modulating adrenergic receptors. Recent advances highlight indoline’s role in kinase inhibition and tubulin targeting, as exemplified by compound 9d, a potent anticancer agent that disrupts microtubule assembly.
The incorporation of indoline into hybrid structures addresses challenges such as drug resistance and off-target effects. For instance, indoline’s nonplanar conformation enables selective interactions with hydrophobic binding pockets in enzymes like tyrosine kinases.
Rationale for Hybridization Strategy in Heterocyclic Chemistry
Hybrid molecules merge pharmacophoric elements to synergize therapeutic effects or overcome limitations of individual scaffolds. Benzimidazole-indoline hybrids capitalize on:
- Enhanced Target Engagement : The benzimidazole’s hydrogen-bonding capacity complements indoline’s hydrophobic interactions, enabling dual-mode binding to biological targets.
- Improved Drug-Likeness : Hybridization often optimizes logP values and aqueous solubility, as demonstrated by benzimidazole-indoline derivatives with balanced partition coefficients.
- Resistance Mitigation : Combining mechanisms of action reduces the likelihood of pathogen or cancer cell resistance, a critical advantage in antimicrobial and oncology drug development.
Positioning of Target Compound Within Benzimidazole-Indoline Chemical Space
The target compound, 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone, integrates three key structural features:
- Benzimidazole Core : Serves as a hydrogen-bond donor/acceptor platform, with the 1-position linked to an ethanone spacer.
- Benzylsulfonyl Substituent : At the 2-position of benzimidazole, this group enhances electron-withdrawing effects and may improve binding to ATP-dependent targets.
- Indolin-1-yl Ethanone Moiety : The indoline’s saturated pyrrole ring reduces metabolic oxidation risks while maintaining π-π stacking potential with aromatic residues in target proteins.
Table 1: Structural Comparison of Benzimidazole-Indoline Hybrids
This structural configuration places the compound within a niche of hybrids optimized for tubulin binding, as suggested by molecular docking studies of analogous indoline derivatives. The benzylsulfonyl group may further stabilize interactions with colchicine-binding sites, a hypothesis supported by SAR analyses of benzimidazole-containing tubulin inhibitors.
Properties
IUPAC Name |
2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c28-23(26-15-14-19-10-4-6-12-21(19)26)16-27-22-13-7-5-11-20(22)25-24(27)31(29,30)17-18-8-2-1-3-9-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOICMDEWORLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone, identified by CAS number 886906-04-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 431.5 g/mol
The biological activity of this compound appears to be linked to its structure, which incorporates a benzo[d]imidazole moiety known for various pharmacological effects. The sulfonyl group may enhance the compound's solubility and bioavailability, while the indoline component is associated with neuroprotective and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzo[d]imidazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, related compounds have been observed to target lysosomal pathways, leading to autophagy and apoptosis in cancer cells .
Case Studies
- In vitro Studies : Research on similar compounds has demonstrated significant cytotoxic effects against hepatocellular carcinoma cells. These compounds enter cells via polyamine transporters localized in lysosomes, causing cell death through autophagy and apoptosis pathways .
- In vivo Studies : Animal models treated with benzo[d]imidazole derivatives exhibited reduced tumor growth and metastasis. The mechanism involved the induction of apoptosis and modulation of autophagic processes .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- The benzylsulfonyl group enhances interaction with biological targets.
- The benzo[d]imidazole core is crucial for biological activity, providing a scaffold for further modifications that can enhance potency and selectivity.
- The indoline ring contributes to the compound's ability to cross cellular membranes effectively.
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Mechanism |
|---|---|---|---|---|
| This compound | 886906-04-3 | 431.5 g/mol | Significant inhibition of cancer cell proliferation | Induction of apoptosis and autophagy |
| Compound 15f (related structure) | Not specified | Not specified | Potent against hepatocellular carcinoma | Lysosome targeting, autophagy induction |
Research Findings
The exploration of benzo[d]imidazole derivatives has led to the identification of several promising candidates for drug development. Notably:
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Thioether Groups : The benzylsulfonyl group in the target compound is expected to confer greater oxidation resistance and hydrogen-bonding capacity compared to thioether analogs like 2-(benzylthio)-1H-benzo[d]imidazole .
Ethanone vs. Acetyl Group Removal: Unlike intermediates in and , where acetyl groups are cleaved under basic conditions, the ethanone moiety in the target compound likely requires protective strategies during synthesis.
Q & A
Q. What are the key synthetic routes for 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including alkylation, sulfonation, and coupling. For example:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Step 2 : Sulfonylation using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzylsulfonyl group. Reaction conditions (temperature: 0–25°C, solvent: acetone or DMF) are critical to avoid side reactions like acetyl group removal .
- Step 3 : Coupling with indoline via nucleophilic substitution or amide bond formation. Purification methods include recrystallization (ethanol/water) or column chromatography .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions (e.g., benzylsulfonyl CH₂ at δ 4.50 ppm, C=N at δ 149.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₁N₃O₃S).
- Melting Point : Used to assess purity (reported >300°C for related benzimidazole derivatives) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages .
Q. How is cytotoxicity evaluated for this compound, and what model systems are appropriate?
- In-vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. IC₅₀ values are calculated from dose-response curves (typical concentrations: 1–100 µM) .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.
- Toxicity profiling : Assess normal cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How can conflicting data on biological activity between studies be resolved?
- Assay standardization : Ensure consistent cell lines, incubation times, and assay protocols. For example, discrepancies in IC₅₀ values may arise from varying exposure times (24 vs. 48 hours) .
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity.
- Structural analogs : Compare activity of derivatives (e.g., 2-(benzylthio) vs. benzylsulfonyl groups) to identify pharmacophores .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin or kinases). Validate docking poses with MD simulations .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide structural optimization .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
Q. How can reaction byproducts (e.g., acetyl group removal) be minimized during synthesis?
- Base selection : Avoid strong bases (e.g., NaOH) that promote hydrolysis. Use milder bases like triethylamine .
- Temperature control : Maintain reactions at 0–5°C during sulfonylation to stabilize intermediates.
- Protecting groups : Temporarily protect reactive sites (e.g., indoline NH) with Boc groups, followed by deprotection post-coupling .
Q. What advanced spectral techniques resolve ambiguities in structural elucidation?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions (e.g., benzoimidazole vs. indoline protons) .
- X-ray crystallography : Resolve stereochemical uncertainties. For example, related benzimidazole derivatives crystallize in monoclinic systems with specific intermolecular interactions .
- LC-MS/MS : Detect trace impurities (<1%) that standard HPLC might miss .
Q. How do steric and electronic effects of the benzylsulfonyl group influence bioactivity?
- Steric effects : Bulky substituents may hinder binding to flat enzymatic pockets (e.g., topoisomerase II). Compare activity with smaller sulfonamide analogs .
- Electronic effects : Electron-withdrawing sulfonyl groups enhance electrophilicity, potentially increasing covalent binding to cysteine residues. Probe via Hammett plots .
- SAR studies : Synthesize derivatives with modified sulfonyl groups (e.g., methylsulfonyl, tosyl) and evaluate cytotoxicity .
Q. Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., solvent polarity, stoichiometry) .
- Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories (e.g., Cambridge Structural Database) .
- Ethical Compliance : Adhere to institutional guidelines for in-vitro studies, particularly when using patented cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
